molecular formula C12H15NO3S B510431 ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 65416-88-8

ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B510431
CAS No.: 65416-88-8
M. Wt: 253.32g/mol
InChI Key: RXOGSWSWWJSKGQ-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires the use of ethanol as a solvent and a reducing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves multi-step synthesis processes. These processes may include the use of high-pressure reactors and specialized catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., MCPBA), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles . Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the inhibition of specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

IUPAC Name

ethyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-3-16-12(15)10-8-5-4-6-9(8)17-11(10)13-7(2)14/h3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOGSWSWWJSKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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